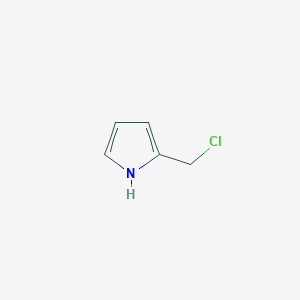

2-(Chloromethyl)-1H-pyrrole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H6ClN |

|---|---|

Molecular Weight |

115.56 g/mol |

IUPAC Name |

2-(chloromethyl)-1H-pyrrole |

InChI |

InChI=1S/C5H6ClN/c6-4-5-2-1-3-7-5/h1-3,7H,4H2 |

InChI Key |

VPEGMKDOJGRBHW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=C1)CCl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Chloromethyl 1h Pyrrole

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chlorine atom on the methyl substituent at the C2 position of the pyrrole (B145914) ring is a good leaving group, making the benzylic-like carbon atom susceptible to attack by a wide variety of nucleophiles. This S_N2-type reactivity is a cornerstone of the synthetic utility of 2-(chloromethyl)-1H-pyrrole.

The reaction of this compound and its derivatives with primary or secondary amines provides a direct route to 2-(aminomethyl)pyrroles. This nucleophilic substitution proceeds readily, often under mild conditions, to yield valuable synthons for medicinal chemistry. The reaction involves the displacement of the chloride ion by the nitrogen nucleophile of the amine. Both cyclic and acyclic amines can be employed, leading to a diverse array of substituted pyrrole products. nih.govresearchgate.net The synthesis of these compounds is of significant interest due to the prevalence of the aminomethylpyrrole motif in biologically active molecules. nih.gov

| Reactant 1 | Reactant 2 (Amine) | Product | Reaction Type |

| This compound | Pyrrolidine (B122466) | 2-(Pyrrolidin-1-ylmethyl)-1H-pyrrole | Nucleophilic Substitution |

| This compound | Piperidine | 2-(Piperidin-1-ylmethyl)-1H-pyrrole | Nucleophilic Substitution |

| This compound | Diethylamine | N,N-Diethyl-1-(1H-pyrrol-2-yl)methanamine | Nucleophilic Substitution |

The chloromethyl group can be readily converted to an azidomethyl group by reaction with an azide (B81097) salt, such as sodium azide (NaN₃). researchgate.net This nucleophilic substitution introduces a versatile functional group that can undergo a variety of subsequent transformations. The resulting 2-(azidomethyl)-1H-pyrrole is a stable intermediate that serves as a precursor for other functionalities. msu.eduresearchgate.net

For example, the azide group can be reduced to a primary amine, providing an alternative route to 2-(aminomethyl)pyrroles. It can also participate in [3+2] cycloaddition reactions (Huisgen cycloaddition) with alkynes to form triazoles, a key reaction in click chemistry. Furthermore, dienyl azides can be catalyzed by transition metals like zinc or rhodium to form substituted pyrroles, highlighting another synthetic pathway that azides can enable.

| Starting Material | Reagent(s) | Intermediate/Product | Transformation |

| Ethyl 5-(chloromethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate | NaN₃, KI, DMF | Ethyl 5-(azidomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate | Nucleophilic Substitution researchgate.net |

| 2-(Azidomethyl)-1H-pyrrole | H₂, Pd/C | 2-(Aminomethyl)-1H-pyrrole | Reduction |

| 2-(Azidomethyl)-1H-pyrrole | Phenylacetylene, Cu(I) catalyst | 2-((4-Phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-pyrrole | [3+2] Cycloaddition |

While specific literature examples detailing the reaction of this compound with allyltributylstannane (B1265786) are not prevalent, the expected reactivity follows the established patterns of benzylic and allylic halides with organometallic reagents. The carbon-chlorine bond is polarized, rendering the methylene (B1212753) carbon electrophilic. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), feature a nucleophilic, carbanionic carbon.

The reaction would proceed via a nucleophilic substitution mechanism, likely S_N2-type, where the organometallic reagent's carbanion attacks the chloromethyl carbon, displacing the chloride and forming a new carbon-carbon bond. This provides a powerful method for extending the carbon chain at the C2 position of the pyrrole ring. For instance, reaction with a reagent like allylmagnesium bromide would be expected to yield 2-(but-3-en-1-yl)-1H-pyrrole.

Cross-Coupling Reactions Involving the Chloromethyl Moiety

The chloromethyl group can act as an electrophilic partner in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Although more commonly applied to aryl or vinyl halides, the use of benzylic-type halides in these reactions allows for the formation of sp³-sp² or sp³-sp carbon-carbon bonds.

Research on analogous heteroaromatic systems, such as 2-(chloromethyl)-2,1-borazaronaphthalene, has demonstrated successful palladium-catalyzed cross-coupling with potassium aryl- and alkenyltrifluoroborates. nih.gov This suggests that this compound could similarly couple with various organoboron compounds under palladium catalysis. Such reactions would provide a direct route to 2-arylmethyl- and 2-alkenylmethyl-pyrroles, which are otherwise challenging to synthesize. nih.gov The reaction typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

| Electrophile | Nucleophile (Organoboron) | Catalyst System | Product Type |

| This compound (analog) | Potassium Phenyltrifluoroborate | Pd Catalyst / Ligand / Base | 2-(Benzyl)-1H-pyrrole |

| This compound (analog) | Potassium Vinyltrifluoroborate | Pd Catalyst / Ligand / Base | 2-(Allyl)-1H-pyrrole |

| This compound (analog) | Potassium (Thiophen-2-yl)trifluoroborate | Pd Catalyst / Ligand / Base | 2-((Thiophen-2-yl)methyl)-1H-pyrrole |

Electrophilic Substitution Reactions on the Pyrrole Ring in this compound Derivatives

The pyrrole ring is electron-rich and highly reactive towards electrophiles. In an unsubstituted pyrrole, electrophilic aromatic substitution preferentially occurs at the C2 or C5 positions, as the carbocation intermediate is better stabilized by resonance (three resonance structures) compared to attack at the C3 or C4 positions (two resonance structures).

When the C2 position is already occupied by a group like chloromethyl, subsequent electrophilic substitution is directed to the vacant C5 position. The 2-substituent generally does not significantly alter this inherent preference. Common electrophilic substitution reactions include formylation (Vilsmeier-Haack reaction), acylation (Friedel-Crafts acylation), nitration, and halogenation. For instance, the Vilsmeier-Haack reaction of a this compound derivative with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) would be expected to yield the corresponding this compound-5-carbaldehyde. msu.edu

Cyclization Reactions Leading to Fused Pyrrole Systems

This compound derivatives are valuable precursors for the synthesis of fused pyrrole systems, such as pyrrolo[1,2-a]pyrazines and indolizines. The reactivity of both the chloromethyl group and the pyrrole nitrogen allows for intramolecular cyclization strategies.

For example, the nitrogen of the pyrrole ring can be N-alkylated or N-acylated with a substrate containing another functional group. The installed chloromethyl group can then act as an electrophilic site for an intramolecular nucleophilic attack by a distal atom in the N-substituent, leading to ring closure. Another strategy involves free-radical intramolecular cyclization, where a radical generated on a side chain attached to the pyrrole can add to an aromatic ring, leading to fused polycyclic heteroaromatic molecules. These methods provide access to a wide range of complex, nitrogen-containing heterocyclic scaffolds.

Oxidation and Reduction Chemistry of this compound Analogues

The reactivity of the pyrrole core and its substituents is central to understanding the chemical behavior of this compound. The oxidation and reduction of pyrrole analogues have been investigated using various reagents and conditions, revealing pathways to diverse functionalized products.

Oxidation:

The oxidation of pyrrole derivatives can lead to the formation of pyrrolinones, which are valuable synthetic intermediates. The choice of oxidant and reaction conditions is crucial for achieving desired outcomes. For instance, t-butyl 3,4-dialkyl-1H-pyrrole-2-carboxylates have been successfully oxidized using o-chloranil in the presence of methanol (B129727) to yield the corresponding 5-methoxypyrrolin-2-one derivatives. nii.ac.jp In contrast, the weaker oxidant p-chloranil was found to be ineffective for this transformation, with the starting material being recovered almost quantitatively even after prolonged reaction times under reflux. nii.ac.jp

Enzymatic oxidation provides an alternative, often highly selective, method. Dehaloperoxidase (DHP), a hemoglobin from Amphitrite ornata, catalyzes the H₂O₂-dependent oxidation of various simple pyrroles, including pyrrole, N-methylpyrrole, and 2,5-dimethylpyrrole. rsc.org This biocatalytic approach yields a single oxidation product, 4-pyrrolin-2-one, and notably avoids the formation of polypyrrole, a common side product in chemical oxidations. rsc.org More aggressive oxidation of the parent pyrrole ring with chromium trioxide in acetic acid results in ring opening to form maleimide. mbbcollege.in

Reduction:

The reduction of the pyrrole ring and its substituents has also been explored. The classic Knorr-Rabe partial reduction, which utilizes zinc powder in an acidic medium, effectively reduces electron-rich pyrroles to 3-pyrrolines. beilstein-journals.org This method is particularly effective for bicyclic α-ketopyrrole derivatives, yielding hexahydroindolizidines with high diastereoselectivity. beilstein-journals.org The parent pyrrole ring can be reduced to pyrroline (B1223166) using zinc and acetic acid, or fully saturated to pyrrolidine via catalytic hydrogenation (H₂/Ni) or with hydriodic acid and red phosphorus. mbbcollege.in

Reduction can also be targeted at substituents on the pyrrole ring. For example, 2-formyl- and 2-cyanopyrroles can be reduced to provide 2-(hydroxymethyl)- and 2-(aminomethyl)pyrroles, respectively. researchgate.net Furthermore, the selective reduction of a 2-azidomethyl group to a 2-aminomethyl group has been demonstrated, showcasing the ability to modify substituents without altering the pyrrole core. researchgate.net

| Pyrrole Analogue | Reagents/Conditions | Product(s) | Reaction Type |

|---|---|---|---|

| t-Butyl 3,4-dialkyl-1H-pyrrole-2-carboxylates | o-Chloranil, MeOH, CH₂Cl₂ | 5-Methoxypyrrolin-2-one derivatives | Oxidation nii.ac.jp |

| Pyrrole | Dehaloperoxidase, H₂O₂ | 4-Pyrrolin-2-one | Enzymatic Oxidation rsc.org |

| Pyrrole | CrO₃, CH₃COOH | Maleimide | Oxidation mbbcollege.in |

| 2,5-Dialkylpyrroles | Zn, HCl (aq) | trans-3-Pyrroline | Partial Reduction beilstein-journals.org |

| Pyrrole | Zn, CH₃COOH | Pyrroline | Reduction mbbcollege.in |

| Pyrrole | H₂/Ni, 200°C | Pyrrolidine | Reduction mbbcollege.in |

| 2-Formylpyrrole / 2-Cyanopyrrole | Reducing Agents | 2-(Hydroxymethyl)pyrrole / 2-(Aminomethyl)pyrrole | Substituent Reduction researchgate.net |

Mechanistic Studies of Key Transformations

Understanding the mechanisms of reactions involving the pyrrole moiety is essential for predicting reactivity and controlling product formation.

Oxidation Mechanisms:

The mechanism for the oxidation of pyrrole-2-carboxylates with o-chloranil is proposed to begin with a hydride abstraction from the pyrrole ring by the oxidant. nii.ac.jp This is followed by a nucleophilic attack of two equivalents of methanol. nii.ac.jp Further oxidation of the intermediate by another molecule of o-chloranil and subsequent hydrolysis leads to the final 5-methoxypyrrolin-2-one product. nii.ac.jp

In the enzymatic oxidation of pyrrole by dehaloperoxidase, mechanistic studies point to the involvement of a ferryl intermediate known as compound I as the primary catalytically relevant species. rsc.org Isotope labeling experiments have confirmed that the oxygen atom incorporated into the 4-pyrrolin-2-one product originates exclusively from hydrogen peroxide, which is consistent with a peroxygenase mechanism. rsc.org The proposed mechanism involves the electrophilic addition of the ferryl oxygen from compound I directly to the pyrrole ring. rsc.org

Reduction Mechanism:

A plausible mechanism for the Knorr-Rabe partial reduction of pyrroles with zinc in acid involves the initial protonation of the electron-rich pyrrole ring. beilstein-journals.org This protonation forms a conjugated iminium ion. beilstein-journals.org The iminium ion then undergoes a two-electron reduction, coupled with protonation steps, to yield the final 3-pyrroline (B95000) product. beilstein-journals.org In the case of α-ketopyrrole derivatives, the reaction is thought to initiate with the protonation of the carbonyl group, followed by a sequence of reduction, dehydration to form another iminium ion, and subsequent further reduction to arrive at the final product. beilstein-journals.org

Electrophilic Substitution Mechanism:

The pyrrole ring is highly reactive towards electrophiles. In transformations like the Reimer-Tiemann reaction, the mechanism involves the generation of an electrophile, dichlorocarbene, from chloroform (B151607) and a strong base. mbbcollege.in The electron-rich pyrrole ring then attacks the dichlorocarbene, leading to the formation of a dichloromethyl-substituted intermediate. Subsequent hydrolysis results in the formation of a formyl group at the 2-position of the pyrrole ring. mbbcollege.in

Advanced Spectroscopic and Structural Elucidation of 2 Chloromethyl 1h Pyrrole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

1H and 13C NMR Analysis for Structural Confirmation

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the molecular structure of 2-(chloromethyl)-1H-pyrrole derivatives. The chemical shifts (δ) of the pyrrole (B145914) ring protons and carbons are characteristic and influenced by the nature of the substituents.

In the ¹H NMR spectrum of a typical this compound derivative, the pyrrole ring protons exhibit distinct signals in the aromatic region. The N-H proton usually appears as a broad singlet at a downfield chemical shift. The protons on the pyrrole ring (at positions 3, 4, and 5) show characteristic coupling patterns that allow for their unambiguous assignment. The chloromethyl (-CH₂Cl) group protons typically resonate as a singlet in the range of 4.5-5.0 ppm.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the pyrrole ring resonate in the aromatic region, with their specific chemical shifts being sensitive to the electron-donating or electron-withdrawing nature of the substituents. The carbon of the chloromethyl group is typically observed in the aliphatic region.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for a this compound Derivative in CDCl₃

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-H | 8.0 - 9.0 (br s) | - |

| C2 | - | 125 - 130 |

| C3 | 6.0 - 6.5 (m) | 108 - 112 |

| C4 | 6.5 - 7.0 (m) | 115 - 120 |

| C5 | 6.8 - 7.2 (m) | 120 - 125 |

| -CH₂Cl | 4.6 - 4.8 (s) | 40 - 45 |

Note: The chemical shifts are approximate and can vary depending on the specific substitution pattern and solvent used.

Two-Dimensional NMR Techniques for Complex Pyrrole Structures

For more complex pyrrole derivatives with multiple substituents, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are indispensable for complete structural assignment. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For a substituted this compound, COSY spectra would show correlations between adjacent protons on the pyrrole ring, aiding in the assignment of their specific positions. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC establishes correlations between protons and their directly attached carbons (¹H-¹³C one-bond correlations). sdsu.edu This technique is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the -CH₂Cl protons would show a correlation to the signal of the chloromethyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two or three bonds). sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a complex molecule. For example, the protons of the chloromethyl group would be expected to show a correlation to the C2 carbon of the pyrrole ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. ksu.edu.sa The absorption of IR radiation or the inelastic scattering of light in Raman spectroscopy corresponds to specific bond vibrations, such as stretching and bending.

The IR and Raman spectra of this compound derivatives are characterized by several key vibrational bands:

N-H Stretch: A characteristic band for the N-H stretching vibration is typically observed in the region of 3300-3500 cm⁻¹ in the IR spectrum.

C-H Stretches: Aromatic C-H stretching vibrations of the pyrrole ring are usually found in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching of the chloromethyl group appears in the 2850-3000 cm⁻¹ range.

C=C and C-N Stretches: The stretching vibrations of the C=C and C-N bonds within the pyrrole ring give rise to a series of bands in the fingerprint region (1300-1600 cm⁻¹).

C-Cl Stretch: The C-Cl stretching vibration of the chloromethyl group is expected to appear in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational frequencies and aid in the assignment of the experimental spectra. nih.gov

Table 2: Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound Derivatives

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C Ring Stretch | 1500 - 1600 |

| C-N Ring Stretch | 1300 - 1400 |

| C-Cl Stretch | 600 - 800 |

Single Crystal X-ray Diffraction Studies on Pyrrole Chloromethyl Ketone Derivatives

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on derivatives such as pyrrole chloromethyl ketones provide valuable data on bond lengths, bond angles, and intermolecular interactions.

For instance, the crystal structure of a related compound, 2-acetylpyrrole, reveals important structural features that can be extrapolated to pyrrole chloromethyl ketone derivatives. researchgate.net These studies often show that the pyrrole ring is essentially planar. The substituents on the ring will have specific orientations relative to the ring plane.

In the solid state, intermolecular interactions such as hydrogen bonding play a significant role in the crystal packing. For pyrrole derivatives with an N-H group, hydrogen bonds between the N-H of one molecule and an electronegative atom (like the oxygen of a ketone or the chlorine of a chloromethyl group) of a neighboring molecule are commonly observed.

Table 3: Representative Crystallographic Data for a Pyrrole Derivative (2-Acetylpyrrole)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.012 (3) |

| b (Å) | 5.172 (2) |

| c (Å) | 14.021 (4) |

| β (°) | 90.158 (5) |

| Volume (ų) | 797.9 (4) |

| Z | 4 |

Data obtained from a study on 2-acetylpyrrole. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. whitman.edu

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will be accompanied by an M+2 peak with an intensity of about one-third of the M⁺ peak. libretexts.org

The fragmentation of 2-substituted pyrrole derivatives is significantly influenced by the nature of the substituent at the 2-position. nih.gov For this compound, common fragmentation pathways would likely involve:

Loss of a chlorine radical: This would lead to the formation of a [M-Cl]⁺ ion.

Loss of HCl: A fragmentation pathway involving the loss of a molecule of hydrogen chloride is also plausible.

Cleavage of the chloromethyl group: This would result in the formation of a pyrrole cation.

The analysis of these fragmentation patterns provides valuable information for confirming the structure of the molecule.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure |

| [M]⁺ | C₅H₆NCl⁺ |

| [M+2]⁺ | C₅H₆N³⁷Cl⁺ |

| [M-Cl]⁺ | C₅H₆N⁺ |

| [M-HCl]⁺ | C₅H₅N⁺ |

Synthetic Utility and Applications of 2 Chloromethyl 1h Pyrrole As a Building Block

Precursors for Poly-Pyrrole Systems (e.g., Dipyrromethanes)

One of the most significant applications of pyrrole (B145914) derivatives is in the synthesis of polypyrrolic macrocycles, such as porphyrins, which are fundamental to biological systems and materials science. alliedacademies.org The foundational units for these macrocycles are often dipyrromethanes. 2-(Chloromethyl)-1H-pyrrole is an ideal precursor for dipyrromethanes due to the reactivity of the chloromethyl group.

The synthesis of dipyrromethanes typically involves the acid-catalyzed condensation of a pyrrole with an aldehyde or ketone. gfmoorelab.comisca.me In this reaction, the carbonyl compound is protonated to form a reactive electrophile that is then attacked by the electron-rich pyrrole ring. The chloromethyl group in this compound serves as a pre-activated electrophile, capable of directly alkylating a second pyrrole molecule, often under milder conditions than traditional acid-catalyzed methods. The reaction proceeds via nucleophilic substitution, where the α-position of a pyrrole molecule attacks the carbon of the chloromethyl group, displacing the chloride anion and forming the methylene (B1212753) bridge of the dipyrromethane.

This direct alkylation strategy avoids the use of strong acids and can lead to higher yields and cleaner reactions. For instance, the synthesis of unsubstituted dipyrromethane has been achieved by reacting pyrrole with paraformaldehyde under specific catalytic conditions, a reaction pathway analogous to using this compound as the electrophilic partner. nih.gov

Table 1: Selected Methods for Dipyrromethane Synthesis

| Electrophile Precursor | Pyrrole Partner | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Aldehydes/Ketones | Pyrrole | Hydrochloric Acid in Water | meso-Substituted Dipyrromethanes | gfmoorelab.com |

| Aldehydes | Pyrrole | Boric Acid in Water | meso-Substituted Dipyrromethanes | isca.me |

| Paraformaldehyde | Pyrrole | InCl₃ | 2-(1H-pyrrol-2-ylmethyl)-1H-pyrrole | nih.gov |

These dipyrromethane units are crucial intermediates for constructing more complex porphyrin-based systems, which have applications ranging from catalysts to photodynamic therapy agents.

Intermediates in the Synthesis of Fused Heterocyclic Systems

The pyrrole ring is a common core in a variety of fused heterocyclic systems, many of which possess significant biological activity. researchgate.net this compound serves as a key building block for constructing these complex scaffolds. The chloromethyl group provides a reactive site for intramolecular or intermolecular reactions that lead to ring fusion.

A general strategy involves the reaction of this compound with a nucleophile that is part of another ring system or has a functional group capable of subsequent cyclization. For example, it can be used to synthesize pyrrolo[1,2-a]quinolines or pyrrolo[2,3-d]pyrimidines. srce.hrmdpi.com The synthesis of these fused systems often relies on 1,3-dipolar cycloaddition reactions where a heteroaromatic N-ylide reacts with a dipolarophile. nih.gov In a related approach, a functionalized pyrrole, which can be derived from this compound, undergoes cyclization to form the fused product. For instance, converting the chloromethyl group to an amino or hydroxyl-containing side chain allows for subsequent condensation and ring closure with a neighboring functional group to form the fused heterocyclic structure. nih.gov

This approach has been used to prepare a wide range of fused systems, highlighting the versatility of the chloromethylpyrrole synthon in constructing molecular diversity.

Role in the Construction of Functionalized Pyrrole Carboxamides and Related Scaffolds

Pyrrole carboxamides are a class of compounds that feature prominently in medicinal chemistry, forming the structural core of many natural products and synthetic drugs with antibacterial and other therapeutic properties. nih.gov The this compound moiety can be elaborated to introduce the necessary functional groups for carboxamide formation.

The chloromethyl group can be transformed into other functionalities, such as an aminomethyl group, a carboxylic acid, or an aldehyde, through standard organic transformations. researchgate.net

Conversion to Amines: Substitution of the chloride with azide (B81097) followed by reduction yields 2-(aminomethyl)-1H-pyrrole. This amine can then be acylated with a carboxylic acid or its derivative to form the desired amide bond.

Conversion to Carboxylic Acids: Oxidation of the chloromethyl group (or a derivative like hydroxymethyl) can yield pyrrole-2-carboxylic acid. This acid can then be coupled with various amines using standard peptide coupling reagents (like HBTU) to generate a library of pyrrole carboxamides. mdpi.com

This synthetic flexibility allows for the construction of diverse pyrrole-based scaffolds. For example, the 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide fragment is crucial for the activity of certain antibacterial agents that target bacterial topoisomerases. nih.gov The ability to start from a simple precursor like this compound and build such complex, functionalized scaffolds is a cornerstone of modern drug discovery. rsc.org

Contribution to the Synthesis of Pyrrole-Containing Pharmaceutical Intermediates

The pyrrole nucleus is a privileged scaffold found in numerous approved drugs, including the cholesterol-lowering agent Atorvastatin, the anti-inflammatory drug Tolmetin, and the multi-targeted tyrosine kinase inhibitor Sunitinib, used in cancer therapy. nih.govpharmaguideline.commdpi.com The synthesis of these complex molecules relies on the availability of functionalized pyrrole intermediates.

This compound is a valuable starting material for creating such intermediates. Its reactive nature allows for its incorporation into larger molecular frameworks through C-C or C-N bond-forming reactions. For example, the synthesis of Vonoprazan, a potassium-competitive acid blocker, utilizes the key intermediate 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde. nbinno.com While not identical, the synthesis of such functionalized pyrroles demonstrates the industrial importance of having versatile building blocks. The chloromethyl group can be used to attach the pyrrole ring to other aromatic or heterocyclic systems, a common strategy in building pharmaceutical candidates.

The pyrrole scaffold's ability to participate in hydrogen bonding and π-π stacking interactions makes it an effective pharmacophore for targeting various biological receptors, particularly protein kinases. biolmolchem.commdpi.com The strategic functionalization of the pyrrole ring, enabled by reactive intermediates like this compound, is thus a critical aspect of developing new therapeutic agents. nbinno.com

Design and Synthesis of Chloropyrrole Derivatives for Specific Chemical Purposes

The introduction of chlorine atoms onto the pyrrole ring can significantly modulate the molecule's electronic properties and biological activity. nih.gov this compound itself is a member of this class, and it can also serve as a precursor for more highly chlorinated pyrroles. These compounds are designed for specific applications, notably as antimicrobial agents.

Research has shown a positive correlation between the number of chlorine substituents on the pyrrole core and antimicrobial activity. nih.gov For example, novel chloropyrrole derivatives incorporating aroyl hydrazone and chalcone (B49325) moieties have been synthesized and evaluated for their potential as antimicrobial agents. Some of these compounds, particularly 1H-pyrrole-2-carbohydrazide derivatives, exhibited activity comparable to the standard drug ciprofloxacin. nih.gov

The synthesis of these specialized derivatives can involve direct chlorination of the pyrrole ring using reagents like N-chlorosuccinimide (NCS) or by employing dearomative chlorination strategies to create highly functionalized, non-aromatic 2H-pyrrole intermediates that can be further modified. researchgate.netnih.gov This targeted approach allows chemists to fine-tune the properties of the pyrrole scaffold for specific functions, leveraging the unique characteristics imparted by the chlorine substituents.

Table 2: Examples of Synthesized Chloropyrrole Derivatives and Their Purpose

| Derivative Class | Synthetic Precursor(s) | Key Features | Intended Purpose | Reference |

|---|---|---|---|---|

| Aroyl Hydrazones & Chalcones | Chlorinated Pyrrole Cores | Hybrid molecules with multiple pharmacophores | Antimicrobial Agents | nih.gov |

| 2,5-Diaminated 2H-pyrroles | 1H-Pyrroles | Dearomative chlorination followed by nucleophilic substitution | Highly Functionalized Building Blocks | nih.gov |

Integration into Complex Molecular Architectures for Diverse Applications

Beyond the specific applications already discussed, this compound and its derivatives are integral to the construction of a wide range of complex molecular architectures. The pyrrole unit's unique electronic and structural properties make it a desirable component in materials science, supramolecular chemistry, and medicinal chemistry. alliedacademies.org

The ability to use this compound to form dipyrromethanes is the first step in the bottom-up synthesis of porphyrins and other macrocycles. These complex architectures have applications as catalysts, sensors, and in photodynamic therapy. Furthermore, the halogen-doped 1H-pyrrole-2-carboxamide fragment, which can be synthesized from pyrrole-based building blocks, has been incorporated into nanomolar inhibitors of bacterial DNA gyrase B. nih.gov This demonstrates the integration of a relatively simple pyrrole derivative into a highly complex and potent bioactive molecule.

The versatility of the chloromethyl group—allowing for alkylation of carbon, nitrogen, oxygen, and sulfur nucleophiles—makes this compound a powerful tool for covalently linking the pyrrole moiety to other molecular systems, including polymers, surfaces, and other bioactive scaffolds. This capacity for integration ensures its continued importance in the design and synthesis of novel functional molecules for diverse and demanding applications.

Polymerization Chemistry and Material Science Applications of 2 Chloromethyl 1h Pyrrole

Electropolymerization of Pyrrole (B145914) Derivatives

The electropolymerization process is influenced by numerous factors, including the solvent, electrolyte, temperature, pH, and the applied potential or current density. rsc.orgresearchgate.net These parameters can affect the structure, morphology, conductivity, and stability of the resulting polymer film. researchgate.net For substituted pyrroles, the nature and position of the substituent group significantly impact the oxidation potential of the monomer and the properties of the final polymer. nih.govmdpi.com

General Mechanism of Pyrrole Electropolymerization:

Oxidation: The pyrrole monomer is oxidized at the anode to form a radical cation.

Coupling: Two radical cations couple, typically at the α-positions (C2 and C5), to form a dimer dication.

Deprotonation: The dimer expels two protons to form a neutral, aromatic dimer.

Chain Growth: The dimer, having a lower oxidation potential than the monomer, is re-oxidized and couples with other radical cations, leading to the growth of the polymer chain. nih.gov

Chemical Oxidation Polymerization Methods for Pyrrole

Chemical oxidation is a versatile and scalable method for producing polypyrrole and its derivatives, often resulting in a powder or dispersion. This method involves the use of a chemical oxidizing agent to initiate the polymerization of the pyrrole monomer in a suitable solvent. mdpi.com

Commonly used oxidants include metal salts like ferric chloride (FeCl₃) and ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). mdpi.com The choice of oxidant and solvent, along with reaction conditions such as temperature and monomer concentration, can influence the polymerization rate, yield, and the properties of the resulting polymer. mdpi.com

The general steps for chemical oxidative polymerization are:

Initiation: The oxidant abstracts an electron from the pyrrole monomer to form a radical cation.

Propagation: The radical cations couple and deprotonate, similar to the electropolymerization mechanism, to form oligomers and then the final polymer.

Termination: Chain growth ceases through various potential termination reactions.

The polymer obtained is typically in its oxidized (doped) state, with the counter-ion from the oxidant incorporated into the polymer matrix to balance the positive charge on the polymer backbone.

Influence of Chloromethyl Substituents on Polymerization Behavior

While specific research on 2-(Chloromethyl)-1H-pyrrole is lacking, the influence of substituents on the pyrrole ring is a well-studied area. Substituents can exert both electronic and steric effects.

Electronic Effects: The chloromethyl group (-CH₂Cl) is generally considered to be electron-withdrawing due to the electronegativity of the chlorine atom. Electron-withdrawing groups attached to the pyrrole ring tend to increase the monomer's oxidation potential, making it more difficult to polymerize compared to unsubstituted pyrrole. researchgate.net This can affect the required potential in electropolymerization or the choice of oxidant in chemical polymerization.

Steric Effects: A substituent at the C2 position can sterically hinder the coupling reaction, which predominantly occurs between the α-carbons (C2 and C5) of the pyrrole rings. researchgate.net This hindrance can lead to polymers with lower molecular weights, more structural defects, and consequently, lower electrical conductivity compared to polypyrrole.

Furthermore, the chloromethyl group is a reactive site. It could potentially undergo side reactions during the polymerization process, especially under certain chemical or electrochemical conditions. This reactivity, however, also offers a route for post-polymerization modification, where the chlorine atom can be substituted by other functional groups to tailor the polymer's properties. tandfonline.com

Formation of Polypyrrole Nanomaterials from Pyrrole Monomers

Polypyrrole can be synthesized in various nanostructured forms, including nanoparticles, nanofibers, nanotubes, and nanowires. These nanomaterials often exhibit enhanced properties compared to their bulk counterparts due to their high surface-area-to-volume ratio. The synthesis of polypyrrole nanomaterials can be achieved through several methods:

Template-assisted Synthesis: This involves using "hard" templates (e.g., porous membranes, inorganic nanoparticles) or "soft" templates (e.g., surfactants, liquid crystals) to direct the growth of the polymer into a specific morphology.

Templateless Synthesis: Nanostructures can also be formed without a template by controlling the polymerization conditions, such as using specific dopants, solvents, or polymerization methods like interfacial polymerization.

For instance, the synthesis of polypyrrole nanoparticles has been achieved through chemical oxidative polymerization in the presence of stabilizing agents or surfactants. rsc.org The synthesis of pyrrole derivatives using nanoparticles as catalysts or promoters is also an area of active research. researchgate.netdntb.gov.ua

Engineering Electronic Properties of Conjugated Pyrrole Polymers

The electronic properties of polypyrrole, a conjugated polymer, are among its most significant features. These properties can be engineered through several strategies:

Doping: The electrical conductivity of polypyrrole is controlled by doping, a process where the polymer is partially oxidized (p-doping) or reduced (n-doping), creating charge carriers (polarons and bipolarons) along the polymer backbone. The level of doping and the nature of the dopant ion significantly affect conductivity.

Substitution: Introducing substituents onto the pyrrole ring is a powerful tool for tuning electronic properties. Electron-donating groups generally lower the polymer's bandgap and oxidation potential, while electron-withdrawing groups have the opposite effect. researchgate.net Halogen substitution, for example, can lower both the HOMO and LUMO energy levels through inductive effects. nih.gov

Copolymerization: Polymerizing pyrrole with other monomers (e.g., thiophene, aniline) creates copolymers with electronic properties that are intermediate or sometimes entirely different from the parent homopolymers. nih.govmdpi.com This allows for fine-tuning of the bandgap, conductivity, and redox potentials. mdpi.com

The molecular weight and crystallinity of the polymer also play a role in its electronic properties, affecting charge transport within and between polymer chains. mdpi.com

Applications of Pyrrole-Based Polymers in Advanced Materials

The unique combination of electrical conductivity, environmental stability, and biocompatibility makes polypyrrole and its derivatives attractive for a wide range of applications in advanced materials. mdpi.com While specific applications for poly(this compound) are not documented, functionalized polypyrroles are utilized in:

Sensors and Biosensors: The conductivity of polypyrrole is sensitive to changes in its chemical environment, making it an excellent material for chemical sensors and biosensors for detecting various analytes. mdpi.commdpi.com

Energy Storage: Polypyrrole's redox activity allows it to be used as an electrode material in batteries and supercapacitors. mdpi.com

Biomedical Applications: Its biocompatibility has led to applications in drug delivery systems, tissue engineering, and as coatings for medical implants. sigmaaldrich.comresearchgate.netnih.govmdpi.com

Organic Electronics: As semiconducting materials, polypyrrole derivatives are used in organic field-effect transistors (OFETs), light-emitting diodes (OLEDs), and photovoltaic cells. acs.orgmsstate.edu

Antistatic and EMI Shielding Coatings: The conductive nature of polypyrrole makes it suitable for coatings that dissipate static charge or shield against electromagnetic interference. mdpi.com

The reactive chloromethyl group in poly(this compound) could theoretically serve as an anchor point for covalently attaching other molecules (e.g., enzymes, drugs, or other polymers), making it a potentially useful platform for creating functional materials for many of these applications. tandfonline.com

Future Directions and Emerging Research Avenues for 2 Chloromethyl 1h Pyrrole

The foundational utility of 2-(chloromethyl)-1H-pyrrole as a reactive intermediate in organic synthesis is well-established. However, the future of this compound lies in the development of more sophisticated, sustainable, and targeted applications. Researchers are now looking beyond its traditional role, aiming to unlock its full potential in various advanced chemical sciences. This includes the creation of greener synthetic routes, uncovering new reactivity, and applying it in cutting-edge fields like supramolecular chemistry, catalysis, and computational drug design.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Chloromethyl)-1H-pyrrole, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via Friedel-Crafts alkylation of pyrrole using chloromethylating agents (e.g., chloromethyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative routes include nucleophilic substitution on pre-functionalized pyrrole derivatives.

- Optimization : Control reaction temperature (0–5°C) to minimize side reactions like oligomerization . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.

- Data : Yields typically range from 40–65%, with purity >95% confirmed by GC-MS (retention time ~8.2 min under He carrier gas) .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- NMR : Key markers include:

- ¹H NMR : Aromatic protons at δ 6.5–6.8 ppm (pyrrole ring), CH₂Cl group at δ 4.2–4.5 ppm (triplet, J = 7 Hz).

- ¹³C NMR : Chloromethyl carbon at δ 45–48 ppm, pyrrole carbons at δ 115–125 ppm .

Q. What safety protocols are critical when handling this compound?

- Handling : Use fume hoods, nitrile gloves, and splash goggles. Avoid contact with moisture to prevent HCl release.

- Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent degradation .

- First Aid : For skin exposure, rinse with 10% NaHCO₃ solution; for inhalation, administer oxygen if respiratory distress occurs .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported reactivity of this compound?

- Approach : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict electrophilic aromatic substitution (EAS) at the C3 position due to electron-withdrawing Cl effects. Compare with experimental regioselectivity data from NMR kinetics .

- Case Study : Discrepancies in EAS product ratios (C3 vs. C5 substitution) can arise from solvent polarity effects. Polar aprotic solvents (DMF) favor C3 attack (ΔG‡ = 12.3 kcal/mol) .

Q. What strategies minimize oligomerization during large-scale synthesis of this compound?

- Preventive Measures :

- Use dilute reaction conditions (<0.5 M pyrrole concentration) to reduce intermolecular coupling.

- Add radical inhibitors (e.g., BHT) to suppress polymerization .

Q. How do crystallographic studies inform the design of this compound derivatives for material science?

- Structural Insights : X-ray diffraction of analogs (e.g., 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine) reveals planar pyrrole rings with Cl···π interactions (3.1 Å spacing), enhancing charge transport in organic semiconductors .

- Design Applications : Introduce electron-deficient substituents (e.g., nitro groups) to lower LUMO levels (–1.8 eV) for n-type organic field-effect transistors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.